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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)ethanamine

Cat. No.: B181158 Get Quote

This guide provides a detailed comparison of the spectroscopic data for 2-(4-
Nitrophenyl)ethanamine against two structurally related alternatives: phenethylamine and p-

nitrotoluene. The objective is to offer researchers, scientists, and drug development

professionals a comprehensive resource for the cross-validation of 2-(4-
Nitrophenyl)ethanamine using common spectroscopic techniques. All data is presented in

standardized tables, and detailed experimental protocols are provided for each analytical

method.

Data Presentation
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry for 2-(4-Nitrophenyl)ethanamine and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CH₂-Ar -CH₂-N -NH₂ Ar-CH₃

2-(4-

Nitrophenyl)e

thanamine

Hydrochloride

8.18 (d, 2H),

7.49 (d, 2H)
3.23 (t, 2H) 3.08 (t, 2H) 8.5 (br s, 3H) -

Phenethylami

ne

7.32-7.17 (m,

5H)
2.94 (t, 2H) 2.75 (t, 2H) 1.23 (s, 2H) -

p-

Nitrotoluene

8.14 (d, 2H),

7.35 (d, 2H)
- - - 2.45 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Ar-C
(quaternary
)

Ar-CH -CH₂-Ar -CH₂-N Ar-CH₃

2-(4-

Nitrophenyl)e

thanamine

Hydrochloride

146.7, 146.4 130.1, 123.7 39.4 34.0 -

Phenethylami

ne
139.3

128.9, 128.5,

126.3
42.7 39.5 -

p-

Nitrotoluene
147.2, 138.4 129.4, 123.4 - - 21.0

Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm⁻¹)
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Compound N-H Stretch
C-H (sp³)
Stretch

C-H (Ar)
Stretch

C=C (Ar)
Stretch

NO₂ Stretch
(asym/sym)

2-(4-

Nitrophenyl)e

thanamine

Hydrochloride

3200-2800

(broad)
2926, 2855 3080 1603, 1495 1518, 1347

Phenethylami

ne
3360, 3290 2925, 2855

3085, 3062,

3026

1603, 1496,

1453
-

p-

Nitrotoluene
- - 3080 1605, 1490 1518, 1348

Table 4: Mass Spectrometry Data (m/z of Major Fragments)

Compound [M]⁺ Key Fragments

2-(4-Nitrophenyl)ethanamine 166 136, 120, 106, 91, 77

Phenethylamine 121 104, 91, 77, 65

p-Nitrotoluene 137 120, 91, 65

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent

standard procedures for obtaining high-quality spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ for the hydrochloride salt, CDCl₃ for the free

base). Transfer the solution to a 5 mm NMR tube.

Instrument: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at

2.50 ppm).

¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52

ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
KBr Pellet Method

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
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homogeneous powder is obtained.[1][2]

Pellet Formation: Place the powdered mixture into a pellet press die and apply pressure

(typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[1]

Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background Correction: Record a background spectrum of a pure KBr pellet and subtract it

from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample (typically <1 mg) into the mass

spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

[3] The sample must be volatile enough to be vaporized in the ion source.[3]

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.[3]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://kindle-tech.com/faqs/how-do-you-prepare-a-kbr-sample
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://kindle-tech.com/faqs/how-do-you-prepare-a-kbr-sample
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation: Identify the molecular ion peak (if present) and analyze the

fragmentation pattern to deduce the structure of the compound.

Mandatory Visualization
The following diagrams illustrate the workflow for spectroscopic data cross-validation and the

logical relationships in comparing the data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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